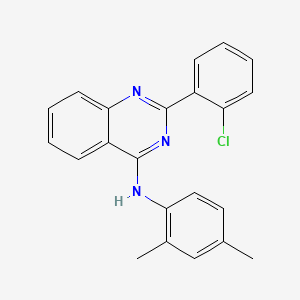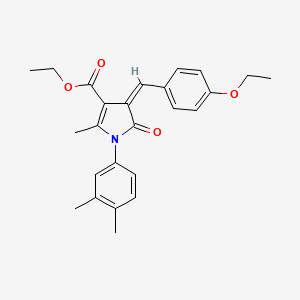![molecular formula C18H18N2O2S3 B11644550 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida es un complejo compuesto orgánico que pertenece a la clase de derivados de benzotiazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzotiazol, un grupo etoxi y un enlace sulfánil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida normalmente implica múltiples pasos, comenzando con la preparación del núcleo de benzotiazol. El grupo etoxi se introduce mediante una reacción de etilación, mientras que el enlace sulfánil se forma a través de una reacción de tiolación. El paso final implica la acilación del derivado de benzotiazol con N-[3-(metilsulfanil)fenil]acetamida en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para eliminar el grupo etoxi o para modificar el anillo de benzotiazol.
Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperoxibenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) facilitan las reacciones de sustitución.
Productos Principales Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de benzotiazol des-etoxilados.
Sustitución: Diversos derivados de benzotiazol sustituidos según el sustituyente introducido.
Aplicaciones Científicas De Investigación
2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo de benzotiazol interactúa con enzimas y receptores, modulando su actividad. El grupo sulfánil puede formar enlaces covalentes con proteínas diana, lo que lleva a cambios en su función. Estas interacciones dan lugar a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]acetamida
- 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-(1-feniletil)acetamida
- 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-(9-etilcarbazol-3-il)acetamida
Singularidad
2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida destaca por su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Este artículo detallado proporciona una visión general completa de 2-[(6-etoxi-1,3-benzotiazol-2-il)sulfanil]-N-[3-(metilsulfanil)fenil]acetamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C18H18N2O2S3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O2S3/c1-3-22-13-7-8-15-16(10-13)25-18(20-15)24-11-17(21)19-12-5-4-6-14(9-12)23-2/h4-10H,3,11H2,1-2H3,(H,19,21) |
Clave InChI |
SCBCIJJGPHFLJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]hexanamide](/img/structure/B11644468.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11644474.png)
![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![3-(2-butoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644505.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)

![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)
